(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, a fluorine atom, a hydroxyl group, and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ringThe benzonitrile moiety is then introduced through nitrile formation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Fluorinated benzonitriles: Compounds with similar benzonitrile moieties but different functional groups.
Hydroxylated aromatic compounds: Compounds with similar hydroxyl groups on aromatic rings.
Uniqueness
(S)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-3-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-8-4-3-7(6-13)11(15)10(8)9-2-1-5-14-9/h3-4,9,14-15H,1-2,5H2/t9-/m0/s1 |
InChI Key |
VFYNJYVOHCTZRM-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2O)C#N)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)C#N)F |
Origin of Product |
United States |
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